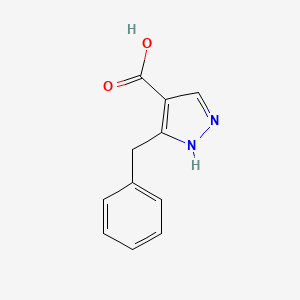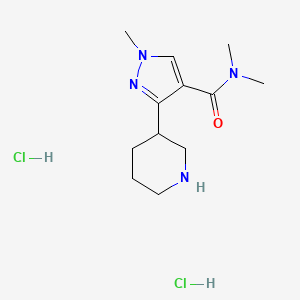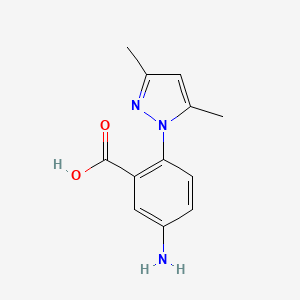![molecular formula C15H14N2O6S2 B2990997 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide CAS No. 954654-26-3](/img/structure/B2990997.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, an oxazolidinone group, and a thiophene sulfonamide group . It’s part of a class of compounds known as substituted cinnamides, which have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of methylenedioxybenzene, which is a common motif in many biologically active compounds . The oxazolidinone group is a type of heterocyclic compound that often exhibits biological activity . The thiophene sulfonamide group is another heterocyclic compound that can contribute to the overall properties of the molecule .科学的研究の応用
Cyclooxygenase Inhibition
This compound has been identified as a potent inhibitor of cyclooxygenase enzymes, which are crucial in the process of inflammation. Cyclooxygenase inhibitors are widely used to alleviate pain and reduce fever, making this application significant in the development of new anti-inflammatory drugs .
Anticonvulsant Activity
The benzodioxolyl component of the molecule suggests potential anticonvulsant properties. This could be beneficial in the treatment of epilepsy and other seizure disorders, where controlling abnormal electrical activity in the brain is essential .
Antioxidant Properties
Antioxidants are vital in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The structure of this compound indicates it could serve as a powerful antioxidant .
Antimicrobial and Antitubercular Effects
Research has shown that similar structures possess antimicrobial and antitubercular activities. This compound could be used to combat various bacterial infections, including resistant strains of tuberculosis .
Anticancer Potential
The compound’s ability to inhibit cell growth suggests it could be used in cancer therapy. Its structure is conducive to being developed into a drug that targets and destroys cancer cells without harming healthy cells .
Drug-likeness and ADME Prediction
In silico studies indicate that the compound adheres to Lipinski’s rule of five, which predicts good bioavailability. This makes it a promising candidate for further drug development, with potential applications in various therapeutic areas .
Lead (Pb2+) Detection
The compound has been utilized in the development of sensors for the detection of lead ions. This is particularly important in environmental monitoring, where lead contamination can have severe health impacts .
Antitumor Activities
Synthesized derivatives of this compound have shown potent antitumor activities against various cancer cell lines. This suggests its utility in the development of new chemotherapeutic agents .
将来の方向性
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the reported activities of similar compounds, it may be of interest to investigate its potential as a therapeutic agent . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its properties for drug development .
特性
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S2/c18-15-17(10-3-4-12-13(6-10)22-9-21-12)8-11(23-15)7-16-25(19,20)14-2-1-5-24-14/h1-6,11,16H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKCFDBVPODGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2990918.png)
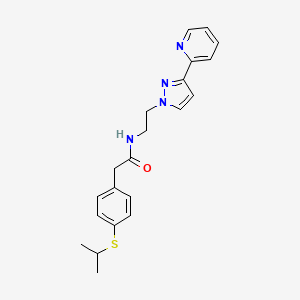
![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)
![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)
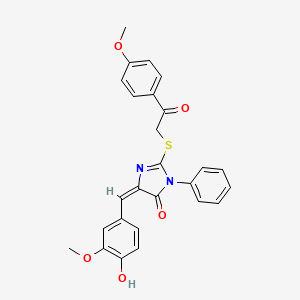
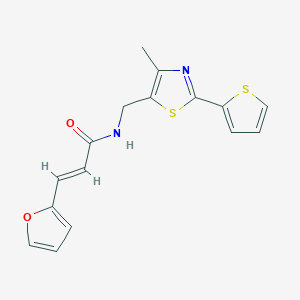
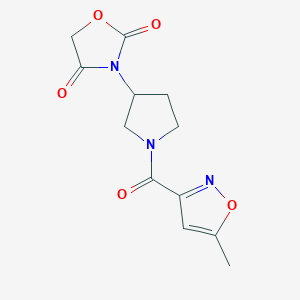
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)
